molecular formula C21H22N4O2S B2909549 2-(4-benzylpiperazin-1-yl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxoacetamide CAS No. 899743-84-1

2-(4-benzylpiperazin-1-yl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxoacetamide

Cat. No. B2909549
CAS RN: 899743-84-1
M. Wt: 394.49
InChI Key: CKPKFHZZBMDVLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-benzylpiperazin-1-yl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxoacetamide, also known as BMT-1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BMT-1 belongs to the class of piperazine derivatives and has been shown to exhibit various biological activities, making it a promising candidate for drug development.

Mechanism Of Action

The mechanism of action of 2-(4-benzylpiperazin-1-yl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxoacetamide is not fully understood. However, studies have suggested that it may exert its biological effects by inhibiting specific enzymes or signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
2-(4-benzylpiperazin-1-yl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxoacetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. It has also been shown to inhibit the growth and proliferation of bacteria by disrupting their cell membrane integrity. In addition, 2-(4-benzylpiperazin-1-yl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxoacetamide has been shown to exhibit antidepressant-like effects in animal models, possibly through the modulation of neurotransmitter levels in the brain.

Advantages And Limitations For Lab Experiments

2-(4-benzylpiperazin-1-yl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxoacetamide exhibits several advantages as a research tool, including its potent biological activity and its ease of synthesis. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

Future research on 2-(4-benzylpiperazin-1-yl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxoacetamide should focus on further elucidating its mechanism of action and potential therapeutic applications. Studies could also investigate the development of 2-(4-benzylpiperazin-1-yl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxoacetamide derivatives with improved potency and reduced toxicity. Additionally, the use of 2-(4-benzylpiperazin-1-yl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxoacetamide as a tool for understanding specific biological processes could be explored.

Synthesis Methods

The synthesis of 2-(4-benzylpiperazin-1-yl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxoacetamide involves the reaction of 4-methylbenzo[d]thiazol-2-ylamine with benzylpiperazine and 2-oxoacetic acid. The reaction is carried out under specific conditions, including the use of a suitable solvent and reagents, to yield 2-(4-benzylpiperazin-1-yl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxoacetamide in high purity.

Scientific Research Applications

2-(4-benzylpiperazin-1-yl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxoacetamide has been extensively studied for its potential therapeutic applications, including its use as an anticancer agent, an antimicrobial agent, and an antidepressant. In vitro studies have shown that 2-(4-benzylpiperazin-1-yl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxoacetamide exhibits potent cytotoxic activity against various cancer cell lines, including breast, prostate, and lung cancer. 2-(4-benzylpiperazin-1-yl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxoacetamide has also been shown to possess antimicrobial activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-15-6-5-9-17-18(15)22-21(28-17)23-19(26)20(27)25-12-10-24(11-13-25)14-16-7-3-2-4-8-16/h2-9H,10-14H2,1H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKPKFHZZBMDVLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C(=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-benzylpiperazin-1-yl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxoacetamide

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